5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a heterocyclic organic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-bromophenyl group, a 4-phenylpiperazine moiety, and a furan-2-yl ring. Its molecular formula is C₂₅H₂₁BrN₅O₂S, with a molecular weight of 570.89 g/mol (calculated).
Properties
IUPAC Name |
5-[(3-bromophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN5O2S/c26-18-7-4-6-17(16-18)21(30-13-11-29(12-14-30)19-8-2-1-3-9-19)22-24(32)31-25(34-22)27-23(28-31)20-10-5-15-33-20/h1-10,15-16,21,32H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIZOBGLAVSWOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC(=CC=C3)Br)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines triazole and thiazole rings with various substituents, which may contribute to its diverse biological effects.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 887221-02-5 |
| Molecular Formula | CHBrNOS |
| Molecular Weight | 536.4 g/mol |
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
In vitro studies have demonstrated that the compound possesses significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined through standard disk diffusion assays, revealing promising results compared to conventional antibiotics like ciprofloxacin and antifungals like ketoconazole .
2. Anticancer Properties
The compound's anticancer potential has been evaluated in several studies. It appears to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it may induce apoptosis through the modulation of specific signaling pathways involved in cell survival and death .
3. Neuropharmacological Effects
Preliminary studies suggest that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its interaction with neurotransmitter systems, particularly serotonin receptors due to the presence of the piperazine moiety, is under investigation for its implications in mood disorders and anxiety .
The biological effects of this compound are hypothesized to result from its ability to interact with various molecular targets:
1. Enzyme Inhibition
The compound may inhibit enzymes involved in critical metabolic pathways. For example, it could inhibit topoisomerase activity, which is essential for DNA replication in cancer cells.
2. Receptor Modulation
Given its structural features, the compound likely interacts with neurotransmitter receptors such as serotonin receptors (5HT), which could explain its neuropharmacological effects .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Candida albicans using a disk diffusion method. The results indicated a strong inhibitory effect with an MIC value of 15.62 µg/mL for both pathogens .
Case Study 2: Anticancer Activity
In another study involving human breast cancer cell lines (MCF7), treatment with varying concentrations of the compound resulted in significant dose-dependent cytotoxicity. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, compounds with similar structures have been evaluated for their ability to mitigate seizures in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These models are crucial for early identification of effective anticonvulsants.
A notable finding was that certain derivatives exhibited selective protection against seizures with favorable protective indices (PI), indicating a balance between efficacy and toxicity . The structural motifs present in this compound may contribute to its neuroprotective effects.
Anticancer Properties
Thiazolo[3,2-b][1,2,4]triazoles have been reported to possess anticancer properties. The unique structure allows for interactions with various biological targets involved in cancer progression. Compounds derived from this class have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
For example, a study demonstrated that specific thiazolo derivatives could inhibit cell proliferation in breast cancer models through mechanisms involving the modulation of cell cycle regulators and apoptosis pathways . The incorporation of bromophenyl and piperazine moieties may enhance these effects by facilitating better binding to target proteins.
Antimicrobial Activity
The antimicrobial potential of thiazolo derivatives has also been explored extensively. Compounds with similar scaffolds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The thiazole ring system is known for its ability to disrupt microbial cell functions.
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve interference with nucleic acid synthesis or disruption of membrane integrity .
Data Table: Summary of Biological Activities
Case Study 1: Anticonvulsant Evaluation
In a study evaluating anticonvulsant activity, researchers synthesized a series of thiazolo derivatives and tested them in MES and PTZ models. One compound demonstrated an ED50 value of 49.1 mg/kg with a protective index indicating significant efficacy against seizures while maintaining low toxicity levels .
Case Study 2: Anticancer Activity Assessment
Another study focused on the anticancer effects of thiazolo derivatives on breast cancer cells. The results showed that treatment with specific compounds led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Findings:
Chlorine-substituted derivatives (e.g., 3-Cl) exhibit stronger antimicrobial activity, likely due to enhanced electrophilicity .
Piperazine Modifications: 4-Phenylpiperazine (target compound) may enhance receptor affinity in neurological targets (e.g., serotonin or dopamine receptors) compared to 4-methylpiperazine or 4-benzylpiperazine .
Heterocyclic Substituents :
- Furan-2-yl (target compound) provides metabolic stability due to aromatic conjugation, whereas ethyl or methyl groups (e.g., ) simplify synthesis but reduce bioactivity .
Biological Activity Trends :
- Brominated derivatives (target compound, ) show promise in anticancer research, possibly via kinase inhibition or DNA intercalation .
- Piperazine-containing analogs consistently demonstrate antimicrobial and anti-inflammatory properties, likely due to interactions with bacterial efflux pumps or cyclooxygenase enzymes .
Mechanistic Insights:
- The thiazolo-triazole core may act as a hydrogen-bond acceptor, while bromine participates in halogen bonding with target proteins (e.g., tubulin in cancer cells) .
- Piperazine moieties could modulate serotonin or dopamine receptor activity, though specific targets require further validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
